1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) is a heterocyclic compound that contains a fused ring system incorporating both pyrrolo and benzimidazole moieties.
Vorbereitungsmethoden
The synthesis of 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with aromatic aldehydes and a thio derivative in an acetic acid medium . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability .
Analyse Chemischer Reaktionen
1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to natural nucleotides makes it a potential candidate for studying biological processes and interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and have been studied for their pharmacological properties.
Azoloazines: These compounds, which include purines and pyrimidines, are known for their biological activity and therapeutic applications.
The uniqueness of 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) lies in its specific ring structure
Eigenschaften
Molekularformel |
C12H8N2 |
---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1,8-diazatetracyclo[7.5.0.02,7.011,14]tetradeca-2,4,6,8,11(14),12-hexaene |
InChI |
InChI=1S/C12H8N2/c1-2-4-11-9(3-1)13-12-7-8-5-6-10(8)14(11)12/h1-6H,7H2 |
InChI-Schlüssel |
YVYXQGSKGZFTGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C2)N3C1=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.